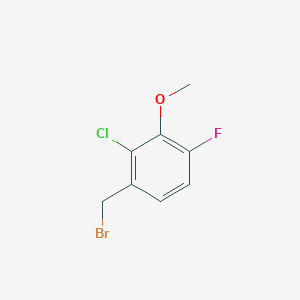

2-Chloro-4-fluoro-3-methoxybenzyl bromide

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-3-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWAPSAQJAZPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 2-Chloro-4-fluoro-3-methoxybenzyl bromide, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the preparation of the precursor molecule, 2-chloro-4-fluoro-3-methoxytoluene, followed by its selective benzylic bromination. This document delves into the mechanistic underpinnings of each reaction, offering detailed experimental protocols and addressing potential challenges such as regioselectivity and over-bromination. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Introduction: The Significance of Substituted Benzyl Bromides

Substituted benzyl bromides are a class of highly versatile reagents in organic synthesis, primarily serving as electrophilic precursors for the introduction of a benzyl moiety into a wide range of molecules. Their utility stems from the benzylic carbon's susceptibility to nucleophilic attack, a reactivity enhanced by the stability of the resulting benzylic carbocation or radical intermediate.[1][2] The title compound, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, with its specific substitution pattern of electron-withdrawing and -donating groups, presents a unique chemical entity for the synthesis of novel pharmaceutical compounds and other fine chemicals. The strategic placement of chloro, fluoro, and methoxy groups on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final products.

This guide will detail a two-part synthetic approach, commencing with the construction of the substituted toluene precursor, followed by the crucial benzylic bromination step.

Synthetic Strategy Overview

The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is most logically approached through the benzylic bromination of the corresponding toluene derivative, 2-chloro-4-fluoro-3-methoxytoluene. Therefore, the overall synthetic pathway is divided into two main stages:

-

Stage 1: Synthesis of the Precursor, 2-chloro-4-fluoro-3-methoxytoluene. This stage itself involves a multi-step sequence to assemble the required substitution pattern on the aromatic ring.

-

Stage 2: Benzylic Bromination to yield 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This involves the selective free-radical bromination of the methyl group of the precursor.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.

Stage 1: Synthesis of 2-chloro-4-fluoro-3-methoxytoluene

The synthesis of the key precursor, 2-chloro-4-fluoro-3-methoxytoluene, requires a carefully planned sequence of reactions to introduce the substituents at the desired positions. A plausible route starts from the commercially available 2-chloro-4-fluorotoluene.

Step 1: Nitration of 2-chloro-4-fluorotoluene

The first step involves the nitration of 2-chloro-4-fluorotoluene to introduce a nitro group, which will later be converted to the desired methoxy group. The directing effects of the existing substituents (chloro and fluoro are ortho, para-directing, and the methyl group is also ortho, para-directing) will primarily direct the incoming nitro group to the 3-position.

Experimental Protocol:

-

To a stirred solution of 2-chloro-4-fluorotoluene in a suitable solvent such as sulfuric acid, slowly add a nitrating mixture of nitric acid and sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-4-fluoro-3-nitrotoluene.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

Experimental Protocol (using SnCl2):

-

Suspend 2-chloro-4-fluoro-3-nitrotoluene in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.

-

After the addition, heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

Extract the product, 2-chloro-4-fluoro-3-aminotoluene, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Diazotization and Hydrolysis to a Phenol

The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by its hydrolysis.

Experimental Protocol:

-

Dissolve 2-chloro-4-fluoro-3-aminotoluene in an aqueous solution of a strong acid like sulfuric acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

After the diazotization is complete, slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate to facilitate hydrolysis.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product, 2-chloro-4-fluoro-3-hydroxytoluene, with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Methylation of the Phenol

The final step in the precursor synthesis is the methylation of the hydroxyl group to form the desired methoxy group. A common and effective method is the Williamson ether synthesis using a methylating agent in the presence of a base.

Experimental Protocol:

-

Dissolve 2-chloro-4-fluoro-3-hydroxytoluene in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate, to deprotonate the phenol.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, and heat the reaction mixture at reflux.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product, 2-chloro-4-fluoro-3-methoxytoluene, by distillation or column chromatography.

Stage 2: Benzylic Bromination of 2-chloro-4-fluoro-3-methoxytoluene

The second stage of the synthesis is the selective bromination of the benzylic methyl group of the precursor to yield the final product. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.[4] This method is highly selective for the benzylic position and minimizes the risk of electrophilic aromatic bromination.[2]

Mechanistic Rationale

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism:

-

Initiation: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or UV light, generates a small amount of bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-fluoro-3-methoxytoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The HBr reacts with NBS to generate a molecule of bromine (Br2).

-

The benzylic radical then reacts with a molecule of Br2 to form the desired product, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low, steady concentration of Br2, which favors the radical substitution pathway over competing ionic reactions such as electrophilic addition to the aromatic ring.[2][4]

Diagram of the Wohl-Ziegler Bromination Mechanism

Caption: Mechanism of the Wohl-Ziegler benzylic bromination.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2-chloro-4-fluoro-3-methoxytoluene | 174.60 | (To be calculated) | 1.0 eq |

| N-Bromosuccinimide (NBS) | 177.98 | (To be calculated) | 1.05-1.1 eq |

| Benzoyl Peroxide (BPO) | 242.23 | (To be calculated) | 0.02-0.05 eq |

| Carbon Tetrachloride (or Acetonitrile) | - | (To be calculated) | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluoro-3-methoxytoluene in a suitable solvent like carbon tetrachloride or acetonitrile. While CCl4 is traditional, acetonitrile is a less toxic alternative.[4]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

-

Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the solid succinimide, a byproduct, is observed floating on the surface of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-fluoro-3-methoxybenzyl bromide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

Controlling Over-bromination

A common side reaction in benzylic bromination is the formation of the di- and tri-brominated products. To favor the formation of the mono-brominated product, it is crucial to:

-

Use a slight excess of NBS (around 1.05-1.1 equivalents).

-

Carefully monitor the reaction and stop it as soon as the starting material is consumed.

-

Maintain a consistent and moderate reaction temperature.

Purification and Characterization

The final product, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, is expected to be a lachrymatory and potentially corrosive compound, and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Purification:

-

Quenching: Any unreacted NBS and bromine can be quenched by washing the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.

-

Washing: Subsequent washes with water and brine remove water-soluble impurities.

-

Drying: The organic solution should be thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The final product can be purified by either vacuum distillation or column chromatography. For chromatography, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[5]

Characterization:

The structure and purity of the synthesized 2-Chloro-4-fluoro-3-methoxybenzyl bromide should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the benzylic CH₂Br group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, while requiring a multi-step approach, is achievable through well-established organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and benzylic bromination steps, to ensure high regioselectivity and minimize the formation of byproducts. This guide provides a robust and scientifically sound framework for researchers to produce this valuable synthetic intermediate. The detailed protocols and mechanistic explanations are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific research needs.

References

-

Benzylic Bromination. (2024, February 10). Chemistry Steps. [Link]

-

Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (2015). ResearchGate. [Link]

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Allylic position and benzylic position bromination. (2022, March 28). Chemia. [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

-

Toluene on reaction with N-bromosuccinimide gives. (2025, September 16). askIITians. [Link]

-

Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine substitution has occurred next to the aromatic ring (the benzylic position). (n.d.). Vaia. [Link]

-

Toluene on reaction with N-bromosuccinimide gives. (n.d.). Vedantu. [Link]

-

Reactions at the Benzylic Position: Halogenation. (2025, May 22). JoVE. [Link]

- Preparation method of 2-chloro-4-fluorotoluene. (2020, February 7).

-

Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

What is Allylic Bromination?. (2013, November 25). Master Organic Chemistry. [Link]

- Preparation method of benzyl bromide. (n.d.).

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]

-

China CAS:452-73-3 | 2-Chloro-4-fluorotoluene Manufacturers and Factory. (n.d.). ALFA GROUP. [Link]

-

2-Chloro-4-fluoro-3-methoxybenzyl bromide-None. (n.d.). Thoreauchem. [Link]

-

Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

-

How does one separate Benzyl bromide from the reaction mixture?. (2014, October 1). ResearchGate. [Link]

-

Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. [Link]

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (n.d.). PMC. [Link]

-

2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. (2023, April 6). LinkedIn. [Link]

-

Protecting the Phenol during Acetal Formation. (2024, February 27). Reddit. [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]

-

separating benzyl bromide. (2022, June 15). Reddit. [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026, January 6). ResearchGate. [Link]

-

Synthesis of 2-bromo-4-fluorotoluene. (n.d.). PrepChem.com. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).

- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.).

-

Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC. [Link]

-

Reaction mechanism of the decarboxylation of 2‐hydroxybenzoic acid with ChCl‐urea. (n.d.). ResearchGate. [Link]

-

2-Chloro-4-methylphenol. (n.d.). PubChem. [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material. (n.d.).

-

Bacterial methylation of chlorinated phenols and guaiacols: formation of veratroles from guaiacols and high-molecular-weight chlorinated lignin. (1983, March). PubMed. [Link]

-

2-Chloro-4-fluoro-3-methoxy-1-methylbenzene. (n.d.). PubChem. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

-

2-Bromo-4-chloro-6-fluorotoluene,1082040-50-3. (n.d.). Allfluoro pharmaceutical co .ltd. [Link]

- Methylation of phenols. (n.d.).

Sources

- 1. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

IR spectrum of 2-Chloro-4-fluoro-3-methoxybenzyl bromide

Spectroscopic Characterization & Quality Control of 2-Chloro-4-fluoro-3-methoxybenzyl bromide

Part 1: Executive Summary & Strategic Context

2-Chloro-4-fluoro-3-methoxybenzyl bromide is a high-value electrophilic intermediate used primarily in the synthesis of medicinal pharmacophores (e.g., kinase inhibitors, CRTH2 antagonists) and agrochemicals. Its structural complexity—featuring a tetrasubstituted benzene ring with mixed halogenation—makes spectroscopic verification critical.

The benzyl bromide moiety (

Critical Safety Warning: This compound is a potent lachrymator and corrosive agent. All spectroscopic handling must occur within a certified fume hood.

Part 2: Molecular Anatomy & Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The 1,2,3,4-tetrasubstitution pattern creates a unique "fingerprint" in the lower frequency region.

Structural Breakdown

-

Benzyl Bromide (

): The reactive center. Look for methylene wagging and the C-Br stretch.[1] -

Aryl Ether (

): The methoxy group provides the strongest bands in the mid-IR region (C-O stretching). -

Mixed Halogens (F, Cl): Fluorine introduces very strong C-F stretching modes that often overlap with C-O bands. Chlorine adds mass, shifting ring breathing modes to lower frequencies.

-

Aromatic Ring (Tetrasubstituted): With substituents at positions 1, 2, 3, and 4, protons remain only at positions 5 and 6. These are adjacent (ortho-coupled), creating specific out-of-plane (OOP) bending modes.

Figure 1: Vibrational decomposition of the target molecule, mapping structural moieties to expected IR frequency zones.

Part 3: Predicted Spectral Profile (The Reference Standard)

Since direct digitized spectra for this specific isomer are often proprietary, this predictive table serves as the "Gold Standard" for validation, derived from first principles of aryl-alkyl ethers and benzyl halides.

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Aromatic C-H | Stretching | 3000 – 3100 | Weak | Often appears as a shoulder on the aliphatic bands. |

| Aliphatic C-H | Stretching | 2850 – 2960 | Medium | Combined signals from |

| Aromatic Ring | C=C Ring Breathing | 1580 – 1600 | Medium | Characteristic doublet often seen in tetrasubstituted rings. |

| Aryl Alkyl Ether | 1250 – 1275 | Very Strong | Primary diagnostic band for the methoxy group. | |

| Aryl Fluoride | C-F Stretch | 1150 – 1250 | Very Strong | Likely overlaps with the ether band, creating a broad, intense "super-band." |

| Benzyl Methylene | 1150 – 1300 | Medium | Specific to benzyl halides; confirms the linker integrity. | |

| Aryl Alkyl Ether | Symmetric Stretch | 1020 – 1075 | Strong | The secondary band for the methoxy group. |

| Aryl Chloride | C-Cl Stretch | 1000 – 1100 | Medium | In-plane vibrations. |

| Substitution Pattern | C-H OOP Bending | 800 – 860 | Strong | Indicates two adjacent aromatic protons (Positions 5 & 6). |

| Benzyl Bromide | C-Br Stretch | 600 – 700 | Medium/Strong | The "Warhead" peak. Loss of this indicates reaction. |

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a high-fidelity spectrum while preventing sample degradation (hydrolysis) and ensuring operator safety.

Methodology: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? Traditional KBr pellets are hygroscopic. Moisture in the KBr can hydrolyze the benzyl bromide to benzyl alcohol during the measurement, yielding a false "impure" result. ATR is non-destructive and faster.

Step-by-Step Workflow:

-

Safety Prep:

-

Don double nitrile gloves and safety goggles.

-

Ensure the FTIR instrument is near a fume extraction arm or inside a hood.

-

Prepare a "Quench Solution" (10% aqueous Sodium Thiosulfate or dilute Ammonia) to neutralize spills.

-

-

Background Scan:

-

Clean the Diamond/ZnSe crystal with isopropanol.

-

Collect background (air) scan (typically 4 scans, 4 cm⁻¹ resolution).

-

-

Sample Application:

-

If Solid: Place nearly 2-5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reads optimal contact.

-

If Oil/Liquid: Place 1 drop to cover the crystal eye. No pressure anvil needed.

-

-

Acquisition:

-

Scan range: 4000 – 600 cm⁻¹.

-

Accumulation: 16 scans (speed is vital to prevent evaporation or hydrolysis).

-

-

Decontamination (Crucial):

-

Wipe the crystal immediately with a tissue soaked in ethanol (not water).

-

Dispose of the tissue in a sealed solid waste container (lachrymator hazard).

-

Part 5: Quality Control & Troubleshooting

The most common failure mode for 2-Chloro-4-fluoro-3-methoxybenzyl bromide is degradation. Use the following logic tree to validate your sample.

Impurity Markers

-

Hydrolysis (Benzyl Alcohol formation):

-

Signal: Broad, strong band at 3300–3500 cm⁻¹ (O-H stretch).

-

Cause: Old sample, poor storage, or wet KBr pellet.

-

-

Oxidation (Benzaldehyde formation):

-

Signal: Sharp, strong band at 1680–1710 cm⁻¹ (C=O stretch).[2]

-

Cause: Long-term exposure to air/light.

-

Figure 2: Quality Control Decision Tree for rapid purity assessment.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).

-

NIST Mass Spectrometry Data Center. (n.d.). 2-Fluoro-3-methylbenzyl bromide IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Used as a structural analogue for frequency correlation).

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for C-F and Aryl Ether frequency ranges).

Sources

Physical and chemical characteristics of 2-Chloro-4-fluoro-3-methoxybenzyl bromide

An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-methoxybenzyl bromide: Synthesis, Characterization, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, a halogenated and methoxylated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogues and fundamental chemical principles to predict its physicochemical properties, reactivity, and spectral characteristics. A detailed, step-by-step protocol for its synthesis via benzylic bromination of 2-chloro-4-fluoro-3-methoxytoluene is presented, including a proposed synthesis for the toluene precursor. Furthermore, this guide outlines methodologies for the purification and characterization of the title compound and discusses its potential applications in drug discovery, drawing on the established roles of its constituent functional groups in modulating pharmacokinetic and pharmacodynamic properties. Safe handling procedures for this class of compounds are also detailed.

Introduction and Rationale

Substituted benzyl halides are a cornerstone of organic synthesis, serving as versatile intermediates for the introduction of the benzyl moiety into a wide range of molecular scaffolds. The specific substitution pattern of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, incorporating chloro, fluoro, and methoxy groups, makes it a particularly interesting building block for drug discovery. These functional groups are known to influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] The combination of an electron-withdrawing chloro group, a lipophilic and metabolically stable fluoro group, and an electron-donating methoxy group offers a unique electronic and steric profile for probing molecular interactions.[2] This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and application.

Physicochemical and Chemical Characteristics

While specific experimental data for 2-Chloro-4-fluoro-3-methoxybenzyl bromide is not widely available in the literature, its properties can be predicted based on its structure and data from similar compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and a closely related isomer.

| Property | 2-Chloro-4-fluoro-3-methoxybenzyl bromide (Predicted/Known) | 2-Chloro-4-methoxybenzyl bromide (Known Isomer) | Reference |

| Molecular Formula | C8H7BrClFO | C8H8BrClO | [3] |

| Molecular Weight | 251.94 g/mol | 235.51 g/mol | [3][4] |

| CAS Number | None | 54788-17-9 | [3][4] |

| Physical Form | Solid (Predicted) | Solid | [4] |

| Melting Point | Not available | 53-57 °C | [4] |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, Acetone) | Not available |

Chemical Reactivity and Stability

2-Chloro-4-fluoro-3-methoxybenzyl bromide is expected to exhibit the characteristic reactivity of a benzyl bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The compound is anticipated to readily undergo both SN1 and SN2 reactions. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates the SN1 pathway.[5]

-

Stability: Benzyl bromides are generally sensitive to moisture and light and should be stored in a cool, dark, and dry environment. Hydrolysis to the corresponding benzyl alcohol can occur in the presence of water.

-

Benzylic Position: The carbon atom adjacent to the aromatic ring is the most reactive site.[6][7]

Synthesis and Purification

A plausible synthetic route to 2-Chloro-4-fluoro-3-methoxybenzyl bromide involves the benzylic bromination of the corresponding toluene precursor, 2-chloro-4-fluoro-3-methoxytoluene.

Proposed Synthesis of 2-Chloro-4-fluoro-3-methoxytoluene (Precursor)

The synthesis of the toluene precursor can be envisioned starting from commercially available materials, although this specific isomer may require a multi-step synthesis. A potential route could involve the appropriate functionalization of a substituted toluene or aniline derivative.

Benzylic Bromination of 2-Chloro-4-fluoro-3-methoxytoluene

The conversion of the toluene precursor to the target benzyl bromide can be achieved via a free-radical bromination reaction, typically using N-Bromosuccinimide (NBS) as the bromine source.[8][9]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-fluoro-3-methoxytoluene (1.0 eq) and a suitable solvent such as acetonitrile or carbon tetrachloride.[10]

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02-0.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent used) and irradiate with a light source (e.g., a household compact fluorescent lamp) to initiate the reaction.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

NBS: Used as a source of bromine at a low and constant concentration to minimize side reactions like aromatic bromination.[7][9]

-

AIBN/Light: Serves as a radical initiator to start the chain reaction for benzylic bromination.[10]

-

Acetonitrile: A less toxic alternative to carbon tetrachloride for this type of reaction.[10]

Workflow Diagram:

Caption: Proposed synthesis workflow for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-4-fluoro-3-methoxybenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm), with coupling patterns influenced by the chloro and fluoro substituents. A singlet for the methoxy group (-OCH₃) protons should be observed around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 30-35 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the attached substituents. The methoxy carbon will appear around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight (251.94 g/mol for C₈H₇BrClFO). The isotopic pattern of the molecular ion will be characteristic of a compound containing both bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (methoxy): ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹

Potential Applications in Drug Development

The unique combination of substituents in 2-Chloro-4-fluoro-3-methoxybenzyl bromide makes it a valuable intermediate for the synthesis of novel bioactive molecules.

-

Scaffold for Medicinal Chemistry: This compound can be used to introduce the substituted benzyl group into various heterocyclic and carbocyclic scaffolds to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The chloro, fluoro, and methoxy groups can fine-tune the lipophilicity, metabolic stability, and electronic properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.[2]

Safety and Handling

Benzyl bromides are lachrymators and are corrosive. It is imperative to handle 2-Chloro-4-fluoro-3-methoxybenzyl bromide with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials such as strong oxidizing agents and bases.[4]

Conclusion

2-Chloro-4-fluoro-3-methoxybenzyl bromide represents a promising yet under-characterized building block for synthetic and medicinal chemistry. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and safe handling. The proposed synthetic protocol offers a clear pathway for researchers to access this compound, enabling further exploration of its potential in the development of novel pharmaceuticals and functional materials.

References

- Fiveable. (2025, September 15). Benzyl Bromide Definition. Organic Chemistry Key Term.

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Retrieved from [Link]

- Quora. (n.d.). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. CHEMISTRY FOR NEET.

- Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Said, M. S. (2014).

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 7). 11.

- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12131–12137.

- Apollo Scientific. (2022, May 16). Safety Data Sheet: 2-Fluoro-4-methoxybenzyl bromide.

- Beilstein Journals. (n.d.).

-

NIST. (n.d.). 2-Fluoro-3-methylbenzyl bromide. NIST WebBook. Retrieved from [Link]

- Guidechem. (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.

- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum.

- (n.d.).

- Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP)

- PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methoxybenzyl bromide.

- Google Patents. (n.d.).

-

Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzyl bromide.

- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98% 250 mg.

- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98%.

- MDPI. (2022). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

- ChemicalBook. (n.d.). 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3.

- SpectraBase. (n.d.). 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum.

- NIST. (n.d.). 2-Chloro-4-fluorothiophenol. NIST WebBook.

- PubMed. (2026, January 19).

- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98% 1 g.

- Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methoxybenzyl bromide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rsc.org [rsc.org]

- 4. 2-Chloro-4-methoxybenzyl bromide 97 54788-17-9 [sigmaaldrich.com]

- 5. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methoxybenzyl bromide: A Strategic Building Block in Modern Organic Synthesis

Abstract: 2-Chloro-4-fluoro-3-methoxybenzyl bromide has emerged as a crucial building block in the fields of medicinal chemistry and materials science. Its precisely substituted aromatic ring and reactive benzylic bromide moiety offer a unique combination of features for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, detailed synthetic protocols for its application, and essential safety guidelines. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction to a Key Synthetic Intermediate

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the success of a multi-step synthesis. Substituted benzyl halides are a cornerstone of this chemical toolbox, serving as potent electrophiles for the introduction of a benzyl group onto a wide range of nucleophiles.[1] Within this class, 2-Chloro-4-fluoro-3-methoxybenzyl bromide stands out due to its unique electronic and steric properties conferred by its halogen and methoxy substituents.

The chlorine, fluorine, and methoxy groups on the phenyl ring are not mere spectators; they play an active role in modulating the reactivity of the benzylic carbon. The inductive electron-withdrawing effects of the halogens and the resonance-donating effect of the methoxy group create a nuanced electronic environment. This substitution pattern is often found in bioactive molecules, making this building block particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[2][3]

1.1 Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C8H7BrClFO | [4] |

| Molecular Weight | 251.94 g/mol | [4] |

| Appearance | Solid | |

| CAS Number | 886499-54-3 | [5] |

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically for a specific batch.

Core Reactivity and Mechanistic Landscape

The primary utility of 2-Chloro-4-fluoro-3-methoxybenzyl bromide lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the benzylic carbon susceptible to attack by a variety of nucleophiles.

2.1 The Benzyl Bromide: A Potent Electrophile

Benzyl bromides are generally more reactive than their chloride counterparts and less prone to side reactions than the corresponding iodides. Their reactions typically proceed via an Sₙ2 mechanism, especially with primary and secondary nucleophiles.[6] This pathway is characterized by a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. For a benzylic system like this, the transition state is stabilized by the adjacent aromatic ring, accelerating the reaction rate.

2.2 Influence of Aromatic Substituents

The substituents on the aromatic ring significantly influence the reactivity of the benzylic position:

-

Fluorine and Chlorine: As halogens, they are inductively electron-withdrawing, which can slightly increase the electrophilicity of the benzylic carbon.

-

Methoxy Group: The methoxy group at the 3-position is electron-donating through resonance. This effect can help stabilize the developing positive charge in the transition state of an Sₙ2 reaction, or a carbocation intermediate in a potential Sₙ1 pathway.

The interplay of these electronic effects makes 2-Chloro-4-fluoro-3-methoxybenzyl bromide a reliable and predictable alkylating agent.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Key Synthetic Applications

This building block is primarily employed in the formation of C-N and C-O bonds, which are ubiquitous in biologically active molecules.

3.1 N-Alkylation: A Gateway to Bioactive Amines

The alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, is a common and critical transformation in medicinal chemistry.[7] N-benzylated amines are present in a vast array of pharmaceutical compounds.

3.1.1 Detailed Protocol: N-Alkylation of a Heterocycle

This protocol describes a general procedure for the N-alkylation of a generic nitrogen-containing heterocycle (e.g., imidazole, pyrazole, isatin).[8][9]

-

Objective: To synthesize an N-benzylated heterocyclic compound.

-

Reagents:

-

Nitrogen-containing heterocycle (1.0 equiv.)

-

2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle and anhydrous potassium carbonate.

-

Add anhydrous DMF to dissolve or suspend the reactants.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Prepare a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water, which may cause the product to precipitate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Scientist's Notes: The choice of base is crucial. Potassium carbonate is a mild and effective base for this transformation.[8] Stronger bases like sodium hydride (NaH) could also be used but may lead to side reactions. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.[10] The reaction temperature is elevated to ensure a reasonable reaction rate.

Caption: Experimental workflow for a typical N-alkylation reaction.

3.2 O-Alkylation: Synthesis of Aryl and Alkyl Ethers

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[11] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[12] Benzyl ethers are particularly useful as protecting groups for alcohols and phenols because they are stable under many reaction conditions but can be easily removed by hydrogenolysis.[13]

3.2.1 Detailed Protocol: Williamson Ether Synthesis with a Phenol

-

Objective: To synthesize a substituted benzyl phenyl ether.

-

Reagents:

-

Substituted phenol (1.0 equiv.)

-

2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 equiv.)

-

Potassium hydroxide (KOH), powdered (2.0 equiv.) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenol.

-

Add anhydrous THF or DMF.

-

If using NaH: Cool the solution to 0°C and add the NaH portion-wise. Stir for 30 minutes at 0°C, then allow to warm to room temperature.

-

If using KOH: Add the powdered KOH directly to the solution at room temperature.[13]

-

Add 2-Chloro-4-fluoro-3-methoxybenzyl bromide dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to 0°C and carefully quench by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

-

Purify via column chromatography or recrystallization.

-

-

Mechanistic Insight: The first step is the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion.[11] This phenoxide then attacks the electrophilic benzylic carbon of the bromide in an Sₙ2 fashion.[12] Using a polar aprotic solvent like DMF can accelerate the reaction by solvating the potassium or sodium cation, leaving the phenoxide anion more "naked" and nucleophilic.[11]

Safety, Handling, and Storage

Working with reactive electrophiles like benzyl bromides requires strict adherence to safety protocols.

-

Hazard Profile: Substituted benzyl bromides are generally classified as lachrymators (tear-inducing) and corrosive. They can cause severe skin burns and eye damage.[14][15][16][17] Inhalation may cause respiratory irritation.[15]

-

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[14][16]

-

Avoid creating dust or aerosols.

-

In case of skin contact, immediately wash the affected area with plenty of soap and water.[16] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[16]

-

-

Storage and Stability:

Conclusion

2-Chloro-4-fluoro-3-methoxybenzyl bromide is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, governed by the benzylic bromide and the unique electronic contributions of its aromatic substituents, allows for the reliable and predictable construction of key C-N and C-O bonds. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively harness the synthetic potential of this reagent to advance their projects in drug discovery, materials science, and beyond.

References

- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. Retrieved February 19, 2026, from https://www.ias.ac.in/article/fulltext/jcsc/114/05/0589-0593

- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved February 19, 2026, from https://www.jk-scientific.com/en/williamson-ether-synthesis

- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from https://www.researchgate.

- Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. (n.d.). Benchchem. Retrieved February 19, 2026, from https://www.benchchem.

- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 19, 2026, from https://www.chemistrysteps.com/williamson-ether-synthesis/

- 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3. (n.d.). Sigma-Aldrich. Retrieved February 19, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/apo428498589

- 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet. (2025, July 5). ChemicalBook. Retrieved February 19, 2026, from https://www.chemicalbook.com/ProductSafety.aspx?_ID=71916-82-0

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 19, 2026, from https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/

- SAFETY DATA SHEET. (2025, May 9). TCI Chemicals. Retrieved February 19, 2026, from https://www.tcichemicals.com/BE/en/product/safety/C2118/EU_EN

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from https://www.fishersci.com/msds?productName=AC447470010

- SAFETY DATA SHEET. (n.d.). Apollo Scientific. Retrieved February 19, 2026, from https://www.apolloscientific.co.uk/msds/PC5055_msds.pdf

- 2-Chloro-4-fluoro-3-methoxybenzyl bromide-None. (n.d.). Thoreauchem. Retrieved February 19, 2026, from http://www.thoreauchem.com/product/2-Chloro-4-fluoro-3-methoxybenzyl-bromide-TH-C022262.html

- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408719/

- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257273/

- N-Alkylation benzylamine*HBr with butylbromide utilizing different bases. (n.d.). ResearchGate. Retrieved February 19, 2026, from https://www.researchgate.net/publication/282313653_N-Alkylation_benzylamineHBr_with_butylbromide_utilizing_different_bases_a

- Building blocks. (n.d.). Chemspace. Retrieved February 19, 2026, from https://chem-space.com/building-blocks

- 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE. (2025, October 15). EPA. Retrieved February 19, 2026, from https://comptox.epa.gov/dashboard/dsstoxdb/results?

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents. Retrieved February 19, 2026, from https://patents.google.

- 4-Methoxybenzyl bromide | C8H9BrO | CID 165021. (n.d.). PubChem. Retrieved February 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzyl-bromide

- Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from https://www.inno-pharmchem.com/news/advancing-chemical-synthesis-the-versatility-of-2-chloro-4-bromo-5-fluorobenzaldehyde-28847689.html

Sources

- 1. Building blocks | Chemspace [chem-space.com]

- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-4-fluoro-3-methoxybenzyl bromide-None - Thoreauchem [thoreauchem.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. ias.ac.in [ias.ac.in]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Reactivity of Substituted Benzyl Bromides: A Technical Guide for Medicinal Chemistry

Executive Summary

Benzyl bromides represent a cornerstone electrophilic class in medicinal chemistry, serving as critical alkylating agents for installing pharmacophores and protecting groups. However, their reactivity profile is non-linear and highly sensitive to electronic substitution, often defying simple inductive logic. This guide analyzes the mechanistic dichotomy of substituted benzyl bromides, providing researchers with the predictive insights needed to optimize

Part 1: Mechanistic Underpinnings – The "Benzylic Effect"

The enhanced reactivity of benzyl bromides compared to alkyl halides is driven by the Benzylic Effect . Unlike simple alkyl chains, the adjacent

The Orbital Overlap Model

-

Pathway: The developing p-orbital on the benzylic carbon aligns with the aromatic

-

Pathway: The

The Hammett Dilemma (Non-Linearity)

While

-

Region A (EDGs): Substituents like 4-OMe stabilize the developing positive charge in a "loose"

transition state, accelerating the rate. -

Region B (EWGs): Substituents like 4-NO

increase the electrophilicity of the benzylic carbon, accelerating the rate of nucleophilic attack. -

Result: The minimum rate often occurs near the unsubstituted (H) or weakly deactivated analogs, meaning both strong EDGs and EWGs can accelerate the reaction depending on the nucleophile's nature.

Figure 1: Mechanistic divergence of benzyl bromides driven by solvent and nucleophile choice.

Part 2: Quantitative Reactivity Profiling

The following data illustrates the impact of para-substitution on reaction rates (

Table 1: Relative Rates of Substitution ( )

| Substituent (Para) | Electronic Effect ( | Mechanistic Insight | ||

| 4-OMe | Strong EDG (-0.27) | ~4500 | 1.5 | Massive acceleration of ionization via resonance stabilization. |

| 4-Me | Weak EDG (-0.17) | 42 | 1.3 | Hyperconjugation stabilizes carbocation; slight boost to |

| H | Standard (0.00) | 1.0 | 1.0 | Baseline reactivity. |

| 4-Cl | Weak EWG (+0.23) | 0.05 | 1.6 | Destabilizes carbocation (slows |

| 4-NO | Strong EWG (+0.78) | < 0.001 | 5.2 | Shuts down |

Key Takeaway: If your synthesis requires a 4-Methoxybenzyl (PMB) group, avoid acidic conditions that trigger premature

ionization. Conversely, 4-Nitrobenzyl bromide requires a strong nucleophile to react efficiently via.

Part 3: Synthetic Utility in Drug Design

Benzyl bromides are not merely protecting group precursors; they are scaffolds for "Fragment-Based Drug Discovery" (FBDD).

Heterocycle Functionalization

In the synthesis of kinase inhibitors (e.g., Indolin-2-ones), benzyl bromides are used to N-alkylate the oxindole core. The choice of substituent modulates the lipophilicity (LogP) and metabolic stability of the drug candidate.

-

Example: Introduction of 4-F-Benzyl increases metabolic resistance to P450 oxidation compared to unsubstituted benzyl.

Bioisostere Installation

Substituted benzyl bromides allow the rapid installation of:

-

Piperonyl groups: Via 3,4-methylenedioxybenzyl bromide (improves solubility).

-

Biphenyl mimics: Via 4-phenylbenzyl bromide (increases hydrophobic binding).

Part 4: Experimental Protocol – N-Benzylation of Indole

This protocol is optimized for high yield and safety, utilizing a phase-transfer catalyst (PTC) approach to mitigate the need for strictly anhydrous conditions.

Materials

-

Substrate: Indole (1.0 equiv)

-

Reagent: 4-Fluorobenzyl bromide (1.1 equiv)

-

Base: 50% NaOH (aq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (10 mmol) in Toluene (30 mL).

-

Catalyst Addition: Add TBAB (0.5 mmol). The mixture will remain heterogeneous.

-

Base Addition: Add 50% NaOH (10 mL) dropwise. The biphasic mixture requires vigorous stirring (1000 RPM) to ensure efficient phase transfer.

-

Reagent Addition (CRITICAL):

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench & Workup:

-

Add Water (50 mL) to dissolve salts.

-

Separate the organic layer.

-

Wash the organic layer with 10% aqueous ammonium hydroxide (to quench unreacted benzyl bromide by converting it to the water-soluble benzyl amine). This is a self-validating safety step.

-

Dry over MgSO

, filter, and concentrate.

-

Figure 2: Phase-transfer catalysis workflow with integrated safety quenching step.

Part 5: Stability & Safety (Lachrymator Management)

Benzyl bromides are classified as Lachrymators (tear agents).[4][5][6] They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.

Handling and Storage

-

Storage: Store at 4°C over activated copper turnings to stabilize against HBr formation (which catalyzes autocatalytic decomposition).

-

Color Indication: Pure benzyl bromide is colorless.[1] A yellow/orange tint indicates decomposition (Br

liberation).

Decontamination Protocol

Spills should never be wiped with paper towels alone, as this increases surface area for vaporization.

-

Neutralizing Solution: A mixture of Ethanol (50%), Water (40%), and Ethanolamine (10%).

-

Mechanism: Ethanolamine rapidly reacts with benzyl bromide via

to form non-volatile

References

-

Electronic Effects on Reactivity: Panigrahi, A. K., et al. (2025). "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide." ResearchGate.

-

Hammett Equation & Kinetics: Aslam, M. H., et al. (2016). "Study of the antibacterial and antifungal activities of synthetic benzyl bromides." National Institutes of Health (PMC).

-

Safety & Handling: Organic Syntheses. (1990).[4] "Benzyl Bromide Safety and Handling Procedures." Organic Syntheses, Coll.[4] Vol. 7.

-

Synthetic Applications: University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." School of Chemistry.

-

Mechanistic Divergence: Fisher Scientific. (2024).[7] "Safety Data Sheet: Benzyl Bromide."

Sources

Stability and storage conditions for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-fluoro-3-methoxybenzyl bromide

This guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous structures to offer field-proven insights. The protocols and recommendations herein are structured to form a self-validating system, ensuring the integrity of the reagent and the reproducibility of experimental outcomes.

Chemical Profile and Inherent Reactivity

2-Chloro-4-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound featuring a highly reactive benzylic bromide functional group. The stability and reactivity of this molecule are a direct consequence of its unique structure.

The Benzylic Bromide System: The carbon-bromine bond at the benzylic position is inherently weak and susceptible to cleavage. This is due to the resonance stabilization of the resulting benzylic carbocation (in S_N1 reactions) or the transition state (in S_N2 reactions) by the adjacent benzene ring.[1] This inherent reactivity makes benzyl bromides potent alkylating agents, but also predisposes them to degradation if not stored and handled correctly.

Influence of Aromatic Ring Substituents: The stability of the benzylic position is further modulated by the electronic effects of the substituents on the aromatic ring:

-

Chloro (Cl) and Fluoro (F) Groups: As halogens, these are electron-withdrawing groups via induction, which can slightly destabilize a carbocation intermediate.

-

Methoxy (-OCH₃) Group: This is a strong electron-donating group through resonance, which significantly stabilizes the benzylic carbocation, potentially increasing its susceptibility to S_N1-type reactions, including hydrolysis.

Given these features, 2-Chloro-4-fluoro-3-methoxybenzyl bromide should be regarded as a highly reactive and moisture-sensitive compound. Its primary degradation pathway is hydrolysis, leading to the formation of the corresponding 2-chloro-4-fluoro-3-methoxybenzyl alcohol and corrosive hydrobromic acid.

Primary Degradation Pathway: Hydrolysis

The most significant threat to the stability of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is exposure to nucleophiles, with water from atmospheric humidity being the most common. The reaction proceeds via nucleophilic substitution at the benzylic carbon.

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage and Handling Protocols

To mitigate degradation and preserve the compound's integrity, adherence to stringent storage and handling protocols is mandatory. The following recommendations are based on best practices for reactive benzyl halides.[2][3][4][5][6][7][8]

Storage Conditions

The primary goal of storage is to protect the compound from moisture, light, and heat.

| Parameter | Short-Term Storage (Working Stock, < 1 month) | Long-Term Storage (Archival, > 1 month) | Rationale |

| Temperature | 2-8°C (Refrigerated)[9] | ≤ -20°C (Frozen)[10] | Reduces the rate of chemical degradation and hydrolysis. |

| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Argon or Nitrogen).[4][8] | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.[6] |

| Light | Amber glass vial or opaque container. | Amber glass vial or opaque container, stored in the dark.[7] | Protects against light-induced decomposition. |

| Container | Chemically resistant glass (e.g., Borosilicate) with a PTFE-lined cap. | Same as short-term. Ensure cap provides an airtight seal. | Prevents reaction with container materials and ensures a tight seal. |

Safe Handling Protocol

Due to its reactivity and likely lachrymatory (tear-inducing) and corrosive properties, all handling must be performed with appropriate safety measures.[11][12]

-

Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Work Environment: Conduct all manipulations in a certified chemical fume hood with sufficient ventilation.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[2][3]

-

Dispensing: Use dry glassware and tools (spatulas, syringes). If dispensing from a container under an inert atmosphere, use proper techniques (e.g., a septum and needle) to maintain the inert environment.

-

Sealing and Storage: After dispensing, flush the container headspace with an inert gas (if available), securely seal the container, and return it to the recommended storage conditions promptly.

-

Cleanup: Clean any spills immediately according to safety protocols. Decontaminate and launder all protective clothing before reuse.[5]

Chemical Incompatibilities

To prevent violent reactions, degradation, or container pressurization, 2-Chloro-4-fluoro-3-methoxybenzyl bromide must be stored away from incompatible materials.

-

Strong Bases (e.g., hydroxides, alkoxides): Can cause violent reactions or promote elimination/substitution.[5][7]

-

Strong Oxidizing Agents (e.g., peroxides, nitrates): Risk of fire or explosion.[3][7][12]

-

Nucleophiles (e.g., Alcohols, Amines): Will react via nucleophilic substitution, consuming the reagent.[6][8]

-

Metals: May be corrosive to certain metals and can catalyze decomposition.[5][7]

Protocol: Self-Validating Stability Assessment

Trustworthiness in research requires self-validating systems. The following protocol provides a framework for researchers to empirically determine the stability of 2-Chloro-4-fluoro-3-methoxybenzyl bromide under their specific laboratory conditions.

Objective: To quantify the rate of degradation of the compound under various storage conditions over a defined period.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and detecting degradation products.

Experimental Workflow:

Caption: Experimental workflow for stability validation.

Step-by-Step Protocol:

-

Initial Analysis (T=0): Prepare a standard solution of the newly acquired compound in a dry, aprotic solvent (e.g., acetonitrile) and analyze via HPLC to establish the initial purity.

-

Aliquoting: Divide the bulk material into smaller, single-use aliquots in amber vials. This prevents contamination and repeated exposure of the main stock to the atmosphere.

-

Storage: Place the aliquots into the different environments to be tested (e.g., -20°C freezer, 4°C refrigerator, room temperature benchtop). For each condition, prepare enough vials to cover all time points.

-

Analysis at Time Points: At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Quantification: Prepare a sample from the retrieved vial and analyze it using the same HPLC method as in T=0. Calculate the percentage of the parent compound remaining relative to the initial analysis.

By implementing these rigorous storage, handling, and validation procedures, researchers can ensure the chemical integrity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, leading to more reliable and reproducible scientific outcomes.

References

- MilliporeSigma.

- ChemicalBook.

- Fisher Scientific. SAFETY DATA SHEET - 2,3-Difluoro-4-methoxybenzyl bromide.

- TCI Chemicals. SAFETY DATA SHEET - 3-Chloro-2-fluorobenzyl Bromide.

- Matrihealth.

- Santa Cruz Biotechnology.

- PubChem. Benzyl Bromide | C7H7Br | CID 7498.

- Benzyl-Bromide - Safety D

- Chemistry LibreTexts. 11.

- Apollo Scientific. SAFETY DATA SHEET - 2-CHLORO-4-FLUORO-5-METHYLBENZYL BROMIDE.

- NJ.gov. Common Name: BENZYL BROMIDE HAZARD SUMMARY.

- Synquest Labs.

- Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Journal of Organic Chemistry, 66(9), 3235-3237.

- Sigma-Aldrich. 2-Chloro-4-methoxybenzyl bromide 97%.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. westliberty.edu [westliberty.edu]

- 7. nj.gov [nj.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. matrihealth.com [matrihealth.com]

- 10. 2-氯4-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Potential applications of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in medicinal chemistry.

This technical guide details the medicinal chemistry applications, mechanistic rationale, and experimental protocols for 2-Chloro-4-fluoro-3-methoxybenzyl bromide .

Executive Summary

2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 1171917-24-0) is a high-value electrophilic building block used primarily in the optimization of small-molecule kinase inhibitors and next-generation agrochemicals. Its unique trisubstituted phenyl ring—featuring a 2-chloro (steric anchor), 4-fluoro (metabolic blocker), and 3-methoxy (hydrogen bond acceptor) motif—allows medicinal chemists to fine-tune the physicochemical properties (logP, tPSA) and binding affinity of drug candidates.

This guide explores its critical role in the synthesis of Bub1 kinase inhibitors and RAF/RAS pathway modulators , providing validated protocols for its deployment in lead optimization.

Mechanistic Rationale: The "Goldilocks" Scaffold

The utility of this compound lies in its ability to simultaneously address three common failure modes in drug discovery: metabolic instability, flat structure (lack of 3D complexity), and poor selectivity.

Structural Analysis

-

2-Chloro Position (Steric Orthogonality): The chlorine atom at the ortho position forces the benzyl ring to twist out of plane relative to the scaffold it is attached to (e.g., an indazole or pyrimidine). This "atropisomer-like" twist creates a distinct 3D vector that can fill hydrophobic pockets in kinases (e.g., the back-pocket of ATP binding sites).

-

4-Fluoro Position (Metabolic Blockade): The para position of a benzyl ring is the primary site for Cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine blocks this metabolic soft spot without significantly altering the steric volume (bioisosterism).

-

3-Methoxy Position (Electronic Tuning): Flanked by electron-withdrawing halogens, the methoxy group acts as a modulated hydrogen bond acceptor. It can engage specific residues (e.g., hinge region amino acids) while the methyl group adds lipophilic bulk.

Visualization of SAR Logic

The following diagram illustrates the functional contribution of each substituent on the benzyl ring.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the benzyl core.

Key Applications in Drug Discovery

Bub1 Kinase Inhibitors (Oncology)

The most authoritative application of this building block is found in Bayer’s development of Bub1 (Budding Uninhibited by Benzimidazoles 1) kinase inhibitors. Bub1 is a critical checkpoint kinase in the cell cycle; its inhibition induces mitotic catastrophe in tumor cells.

-

Target Molecule: 2-[1-(2-chloro-4-fluoro-3-methoxybenzyl)-1H-indazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine.[1]

-

Role of Benzyl Bromide: It is used to alkylate the N1-position of the indazole core. The specific substitution pattern was found to be superior to mono- or di-substituted analogs in balancing cellular potency (IC50) with metabolic stability in hepatocytes [1].

RAF/RAS Pathway Modulators

Research by BeiGene utilizes this scaffold in the synthesis of next-generation RAF inhibitors (related to Lifirafenib). The benzyl bromide serves as a precursor to the corresponding aniline or benzoic acid, which is then coupled to a quinazoline core. The unique halogen pattern helps the molecule navigate the steric constraints of the RAF dimer interface [2].

Agrochemicals (Herbicides)

Dow AgroSciences (now Corteva) has employed this moiety in the design of 4-aminopicolinate herbicides. The 2-chloro-4-fluoro-3-methoxy phenyl group mimics the auxinic action of natural plant hormones but with enhanced resistance to plant detoxification enzymes [3].

Experimental Protocols

Synthesis of the Bromide Precursor

If the bromide is not commercially available, it is synthesized from the corresponding toluene via radical bromination.

Reaction:

2-Chloro-4-fluoro-3-methoxytoluene + NBS → 2-Chloro-4-fluoro-3-methoxybenzyl bromide

Protocol:

-

Charge: In a dry round-bottom flask, dissolve 2-chloro-4-fluoro-3-methoxytoluene (1.0 eq) in CCl4 or Trifluorotoluene (0.2 M).

-

Add: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq) or Benzoyl Peroxide.

-

Reflux: Heat the mixture to reflux (approx. 80°C) under Nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting toluene.

-

Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo.

-

Purification: The crude residue is typically used directly or purified via flash column chromatography (SiO2, 0–10% EtOAc in Hexanes).

-

Note: Benzyl bromides are lachrymators. Handle in a fume hood.

-

General N-Alkylation Protocol (Indazole Example)

This protocol describes the attachment of the benzyl group to an indazole core, as used in Bub1 inhibitor synthesis.

Reaction:

Indazole Core + Benzyl Bromide + Base → N-Benzylated Indazole

Protocol:

-

Dissolution: Dissolve the Indazole intermediate (1.0 eq) in anhydrous DMF or DMSO (0.1 M).

-

Deprotonation: Add Cesium Carbonate (Cs2CO3, 2.0 eq). Stir at RT for 15 minutes to ensure deprotonation of the N-H.

-

Alkylation: Dropwise add a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq) in DMF.

-

Reaction: Stir at 60°C for 3–12 hours.

-

Quench: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).

-

Wash: Wash the organic layer with LiCl solution (to remove DMF) and Brine.

-

Isolate: Dry over Na2SO4, filter, and concentrate. Purify via HPLC or Flash Chromatography.

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the final bioactive kinase inhibitor.

Figure 2: Step-by-step synthetic pathway for generating Bub1 kinase inhibitors using the benzyl bromide intermediate.

Comparison of Benzyl Halides

| Property | 2-Cl, 4-F, 3-OMe (Target) | 2,4-Difluoro | 2-Chloro-4-Fluoro |

| Steric Bulk (Ortho) | High (Cl) | Low (F) | High (Cl) |

| Electronic Character | Mixed (EWG + EDG) | Strong EWG | Strong EWG |

| Metabolic Stability | High (F-block + OMe steric) | High | Moderate |

| Primary Application | Kinase Selectivity (Bub1, RAF) | General Purpose | General Purpose |

Table 1: Comparative analysis showing why the trisubstituted target offers a superior balance of properties for specific binding pockets.

References

-

Bayer Intellectual Property GmbH. (2013). Substituted benzylindazoles for use as Bub1 kinase inhibitors in the treatment of hyperproliferative diseases. WO2013050438A1.

-

BeiGene, Ltd. (2023). Compounds for the treatment of BRAF-associated diseases and disorders. US11634409B2.

-

Dow AgroSciences LLC. (2008). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. EP1973881B1.[2]

Sources